5-bromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-THIOPHENESULFONAMIDE is a heterocyclic compound that contains a bromine atom, a pyrazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-THIOPHENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
5-BROMO-N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-THIOPHENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenesulfonamide: Lacks the pyrazole ring, making it less versatile in certain applications.
N~2~-(1-Methyl-1H-pyrazol-3-yl)-2-thiophenesulfonamide:
Uniqueness
5-BROMO-N~2~-(1-METHYL-1H-PYRAZOL-3-YL)-2-THIOPHENESULFONAMIDE is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrN3O2S2 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
5-bromo-N-(1-methylpyrazol-3-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H8BrN3O2S2/c1-12-5-4-7(10-12)11-16(13,14)8-3-2-6(9)15-8/h2-5H,1H3,(H,10,11) |
InChI Key |
ZPRYJGXIFJGAGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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